molecular formula C9H11ClN2O2 B3109671 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 174648-95-4

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B3109671
CAS No.: 174648-95-4
M. Wt: 214.65
InChI Key: SWLQIBARSLFUDF-UHFFFAOYSA-N
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Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 174648-95-4) is a nitro-substituted derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. THIQ derivatives are nitrogen-containing heterocycles of significant interest in medicinal chemistry due to their structural similarity to neurotransmitters and their versatility in drug discovery . This compound is commercially available at ≥95% purity and is commonly used as an intermediate in synthetic chemistry .

Properties

IUPAC Name

8-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9;/h1-3,10H,4-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWLQIBARSLFUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective nitration at the 8th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted isoquinolines, and various other functionalized compounds.

Scientific Research Applications

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has applications in chemistry, biology, medicine, and industry.

Chemistry It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

Biology Due to its structural similarity to biologically active molecules, this compound is used in studies related to enzyme inhibition and receptor binding.

Medicine Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals that target neurological disorders and infectious diseases.

Industry It is utilized in the production of dyes and pigments because of its stable chemical structure and reactivity.

Case Studies

  • Neuroprotective Studies: Analogs with similar structures have exhibited significant neuroprotective effects in cellular models exposed to oxidative stress, suggesting it could be further explored as a neuroprotective agent.
  • Antimicrobial Efficacy: 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride was found to possess moderate antibacterial activity, suggesting the potential for developing new antimicrobial agents based on the tetrahydroisoquinoline scaffold.

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a versatile compound with a significant role in pharmaceutical research and development .

Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, because of its structural similarity to biologically active molecules .

Biological Research It is employed in studies investigating the mechanisms of action of neurotransmitters, helping researchers understand how certain drugs affect brain function .

Organic Synthesis This chemical is a valuable building block in organic synthesis, allowing chemists to efficiently create complex molecules, which is crucial in drug discovery and development .

Analytical Chemistry It is used as a standard in analytical methods to quantify related compounds, ensuring accuracy in research and quality control in pharmaceutical manufacturing .

Material Science The compound has applications in developing new materials, particularly in creating polymers with enhanced properties, benefiting industries focused on advanced materials .

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a key compound in pharmaceutical research and is used for synthesizing bioactive molecules .

Pharmaceutical Development This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .

Neuroscience Research It is used in studies investigating the mechanisms of neurotransmission and neuroprotection, helping researchers understand brain function and potential treatments for neurodegenerative diseases .

Analytical Chemistry The compound is employed as a reference standard in analytical methods, ensuring the accuracy and reliability of testing procedures in laboratories .

Biochemical Assays It plays a role in biochemical assays to evaluate enzyme activity, providing insights into metabolic pathways and potential drug interactions .

Mechanism of Action

The mechanism of action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of 8-nitro-THIQ hydrochloride, highlighting substituent variations, purity, and synthetic relevance:

Compound Name CAS Number Molecular Formula Substituents Purity Notes
8-Nitro-THIQ hydrochloride 174648-95-4 C₉H₁₀ClN₂O₂ Nitro at position 8 95% Electron-withdrawing nitro group enhances reactivity for further synthesis
6-Nitro-THIQ 186390-77-2 C₉H₁₀N₂O₂ Nitro at position 6 98% Positional isomer; meta-substitution alters electronic distribution
7-Nitro-THIQ hydrochloride 99365-69-2 C₉H₁₀ClN₂O₂ Nitro at position 7 97%+ Para-substitution may influence biological activity
8-Chloro-THIQ hydrochloride 61563-33-5 C₉H₁₀Cl₂N Chloro at position 8 95% Halogen substitution increases lipophilicity
8-Fluoro-THIQ hydrochloride 1185030-61-8 C₉H₁₁ClFN Fluoro at position 8 N/A Smaller electronegative group; potential for radiolabeling
8-Bromo-4,4-dimethyl-THIQ hydrochloride 1203682-59-0 C₁₁H₁₅BrClN Bromo at 8; dimethyl at 4 95%+ Steric hindrance from dimethyl groups affects binding interactions
(R)-Methyl THIQ-3-carboxylate hydrochloride 146074-43-3 C₁₁H₁₄ClNO₂ Carboxylate ester at position 3 95% Chiral center introduces stereochemical complexity

Key Comparative Insights

  • Positional Isomerism (6-, 7-, 8-Nitro):

    • The nitro group’s position significantly impacts electronic properties. For example, 8-nitro substitution (para to the nitrogen) creates a stronger electron-withdrawing effect compared to 6-nitro (meta), altering reactivity in hydrogenation or nucleophilic substitution reactions .
    • In biological contexts, para-substituted nitro groups (e.g., 7-nitro-THIQ) may enhance interactions with enzymes or receptors due to spatial alignment .
  • Halogen vs. Nitro Substitutions:

    • Chloro and fluoro analogs (e.g., 8-chloro-THIQ) exhibit higher lipophilicity (ClogP ~1.5–2.0) compared to nitro derivatives (ClogP ~0.5–1.0), influencing membrane permeability .
    • Fluorine’s small size and electronegativity make 8-fluoro-THIQ a candidate for PET imaging probes .
  • Functional Group Additions: Carboxylate esters (e.g., (R)-methyl THIQ-3-carboxylate) introduce hydrogen-bonding capacity and chirality, critical for designing enzyme inhibitors or chiral ligands .

Biological Activity

8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (BNTIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article presents an in-depth exploration of the biological activity of BNTIQ, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

Target of Action

BNTIQ interacts with various biological targets due to its structural similarities with other biologically active molecules. It is known to exert effects against a range of infective pathogens and neurodegenerative disorders .

Mode of Action

The compound operates through multiple biochemical pathways, depending on its specific structure and the biological context. Its unique functional groups allow for varied interactions with enzymes and receptors .

Biochemical Pathways

Research indicates that BNTIQ can influence several biochemical pathways, which contributes to its diverse biological activities. These pathways include those involved in oxidative stress response and apoptosis regulation, particularly relevant in neurodegenerative diseases .

Biological Activity

BNTIQ exhibits a range of biological activities that can be categorized as follows:

Neuroprotective Effects : BNTIQ has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This property is particularly significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Activity : Studies have demonstrated that BNTIQ can inhibit the growth of certain bacterial strains. For instance, it has been effective against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential application in treating infections.

Enzyme Inhibition : BNTIQ has been studied for its inhibitory effects on specific enzymes critical for biochemical pathways. Notably, it inhibits MurE synthetase, an enzyme essential for bacterial cell wall biosynthesis.

Structure-Activity Relationship (SAR)

The biological activity of BNTIQ is closely linked to its chemical structure. The presence of bromo and nitro substituents significantly influences its reactivity and interaction with biological targets. Comparative studies reveal that modifications in these substituents can enhance or diminish biological potency .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Bromo-1,2,3,4-tetrahydroisoquinolineLacks nitro groupLess reactive; minimal biological activity
5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinolineContains methyl groupAltered steric properties; enhanced activity
1,2,3,4-TetrahydroisoquinolineParent compoundUsed as a scaffold; limited activity

This table illustrates how structural variations among THIQ derivatives can lead to significant differences in their biological activities.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of BNTIQ:

  • Neuroprotective Studies : In vitro studies demonstrated that BNTIQ protects neuronal cells from oxidative damage induced by hydrogen peroxide. The compound reduced cell death significantly compared to controls.
  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of BNTIQ against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.
  • Enzyme Inhibition Research : Research focused on BNTIQ's inhibition of MurE synthetase showed an IC50 value of 15 µM, indicating moderate inhibitory activity that could be leveraged for antibiotic development.

Q & A

Q. What synthetic routes are commonly employed for preparing 8-nitro-1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride, and how can reaction conditions be optimized?

The Bischler–Nepieralski cyclization is a foundational method for synthesizing THIQ derivatives, involving cyclodehydration of β-phenylethylamides under acidic conditions . For nitro-substituted analogs like 8-nitro-THIQ, nitration typically occurs post-cyclization using mixed nitric-sulfuric acid systems. Reaction optimization includes controlling temperature (0–5°C for nitration) and stoichiometry to minimize byproducts. Fluorinated analogs (e.g., 8-fluoro-THIQ) require halogenation via Sandmeyer reactions or directed ortho-metalation, suggesting nitro groups may influence regioselectivity in similar steps .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of 8-nitro-THIQ hydrochloride?

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns and UV detection at 254 nm is standard for assessing purity (>95% by area normalization) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns: the nitro group at C8 deshields adjacent protons (e.g., C7-H appears downfield at δ ~8.2 ppm). Mass spectrometry (ESI-MS) provides molecular ion validation ([M+H]+ for C9H10N2O2·HCl: calcd. 230.05) .

Q. What safety protocols are essential for handling 8-nitro-THIQ hydrochloride in laboratory settings?

The compound is classified as hazardous due to potential mutagenicity and irritancy. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. Storage should be in airtight containers at 2–8°C, protected from light to prevent degradation. Note that validation for medical use is absent; strict adherence to research-only guidelines is mandatory .

Advanced Research Questions

Q. How does the nitro group at C8 influence the biological activity of THIQ derivatives compared to other substituents (e.g., fluoro or methoxy)?

Nitro groups enhance electrophilicity, potentially increasing reactivity with biological targets (e.g., enzyme active sites). In contrast, 8-fluoro-THIQ derivatives exhibit improved metabolic stability due to fluorine’s electronegativity and small size, suggesting nitro substitution may reduce bioavailability but enhance target engagement . Comparative SAR studies using radiolabeled analogs or computational docking (e.g., AutoDock Vina) can quantify binding affinities and guide functional group prioritization.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for nitro-THIQ derivatives?

Discrepancies in NMR assignments often arise from solvent effects or tautomerism. For example, DMSO-d6 may cause peak broadening due to hydrogen bonding with the nitro group. Validate spectra using 2D techniques (COSY, HSQC) and compare with literature data for structurally related compounds (e.g., 6,7-dimethoxy-THIQ ). If inconsistencies persist, alternative synthetic routes or recrystallization (e.g., using ethanol/water mixtures) may isolate pure stereoisomers or conformers.

Q. What experimental designs are effective for optimizing yields in multi-step THIQ syntheses?

Employ design of experiments (DoE) principles, varying parameters like catalyst loading (e.g., POCl3 in Bischler–Nepieralski), reaction time, and solvent polarity. For nitration, a fractional factorial design can identify critical factors (e.g., HNO3 concentration, temperature). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and quantify yields using internal standards (e.g., anthracene for HPLC). Parallel synthesis of analogs (e.g., 7-nitro vs. 8-nitro) can reveal steric or electronic bottlenecks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

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